Fmoc-2-methoxy-D-homophenylalanine
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Overview
Description
Fmoc-2-methoxy-D-homophenylalanine is a derivative of phenylalanine, an amino acid. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methoxy group, and a homophenylalanine backbone. This compound is primarily used in peptide synthesis due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2-methoxy-D-homophenylalanine typically involves the protection of the amino group with the Fmoc group. The process begins with the preparation of the homophenylalanine backbone, followed by the introduction of the methoxy group. The Fmoc group is then added to protect the amino group. Common reagents used in this synthesis include fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), methanol, and various catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Fmoc-2-methoxy-D-homophenylalanine undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the Fmoc protecting group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted phenylalanine derivatives. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-2-methoxy-D-homophenylalanine is used as a building block in the synthesis of peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for understanding the behavior of methoxy and Fmoc groups in biological systems .
Medicine
In medicine, this compound is used in the development of peptide-based drugs. Its stability and reactivity make it an ideal candidate for drug design and development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of Fmoc-2-methoxy-D-homophenylalanine involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The methoxy group enhances the compound’s stability and reactivity, allowing for selective reactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Fmoc-2-methoxy-L-homophenylalanine: Similar structure but with the L-configuration.
Fmoc-D-homophenylalanine: Lacks the methoxy group.
Fmoc-L-homophenylalanine: L-configuration without the methoxy group
Uniqueness
Fmoc-2-methoxy-D-homophenylalanine is unique due to the presence of both the methoxy group and the Fmoc protecting group. This combination provides enhanced stability and reactivity, making it a valuable compound in peptide synthesis and other applications .
Properties
Molecular Formula |
C26H25NO5 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C26H25NO5/c1-31-24-13-7-2-8-17(24)14-15-23(25(28)29)27-26(30)32-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22-23H,14-16H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
SUDSIQWKKDSTQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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